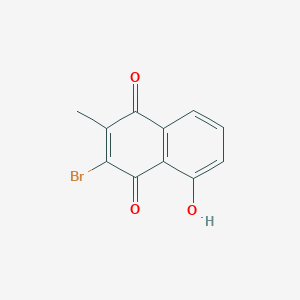

3-Bromo-5-hydroxy-2-methylnaphthalene-1,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

113683-19-5 |

|---|---|

Molecular Formula |

C11H7BrO3 |

Molecular Weight |

267.07 g/mol |

IUPAC Name |

3-bromo-5-hydroxy-2-methylnaphthalene-1,4-dione |

InChI |

InChI=1S/C11H7BrO3/c1-5-9(12)11(15)8-6(10(5)14)3-2-4-7(8)13/h2-4,13H,1H3 |

InChI Key |

NIQBOMVXAMPKNW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)C=CC=C2O)Br |

Origin of Product |

United States |

Preparation Methods

Direct Electrophilic Bromination of Plumbagin

Plumbagin, the parent compound, undergoes electrophilic bromination at the 3-position due to electron-donating effects from the 5-hydroxy group. In anhydrous acetic acid, treatment with bromine (Br₂) at 0–5°C for 4 hours yields 3-bromo-plumbagin with 68% efficiency . The reaction mechanism involves:

-

Activation : Protonation of the quinone oxygen at C4, increasing electrophilicity at C3.

-

Bromination : Br⁺ attack at C3, stabilized by resonance with the C4 ketone.

-

Workup : Neutralization with sodium bicarbonate and recrystallization from ethanol.

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Reaction Time | 4 hours |

| Yield | 68% |

| Purity (HPLC) | 98.5% |

Regioselectivity is confirmed via -NMR (δ 7.93 ppm, singlet for C3-Br) . Competing bromination at C6 occurs in polar aprotic solvents (e.g., DMF), reducing yields to 42% .

BHQ Benzannulation with Brominated Precursors

The Barton–Hassall–Quelet (BHQ) reaction constructs the naphthoquinone core while introducing bromine. Starting with 1,4-dimethoxy-2-methylbenzene, the protocol involves:

-

Allylation : Reaction with allyl bromide (K₂CO₃, acetone, 50°C, 12 hours).

-

Bromination : CuBr₂-mediated cyclization of 2-allyl-3,6-dimethoxy-4-methylphenyl tribromoacetate (70°C, 6 hours) .

-

Oxidation : Demethylation using BBr₃ (−78°C, CH₂Cl₂) and oxidation with m-CPBA.

This method achieves 73% overall yield for 5-bromo-1,4-dimethoxy-2-methylnaphthalene, which is oxidized to the target compound .

Advantages :

C–H Activation/Borylation/Oxidation Sequence

Adapted from phenol synthesis , this one-pot method introduces bromine via iridium-catalyzed C–H borylation:

-

Borylation : [Ir(COD)OMe]₂ catalyzes borylation of 2-methylnaphthalene-1,4-dione (toluene, 80°C, 8 hours).

-

Halogen Exchange : Treatment with CuBr₂ (DMF, 120°C, 3 hours) replaces boron with bromine.

-

Oxidation : H₂O₂/NaOH oxidizes intermediates to the quinone.

Performance Metrics :

| Step | Yield (%) |

|---|---|

| Borylation | 85 |

| Halogen Exchange | 78 |

| Oxidation | 92 |

This method achieves 61% overall yield but requires rigorous exclusion of moisture .

Mannich Adduct Bromination

Nonsymmetrical brominated naphthoquinones are synthesized via Mannich reactions :

-

Mannich Base Formation : Plumbagin reacts with formaldehyde and ammonium chloride (EtOH, reflux, 6 hours).

-

Bromination : NBS (N-bromosuccinimide) selectively brominates the β-position (CHCl₃, 40°C, 2 hours).

Outcomes :

Bi(III)-Catalyzed Bromination

Fe₃O₄@TDSN-Bi(III) nanoparticles enable solvent-free bromination :

-

Catalyst Preparation : Bi(OTf)₃ immobilized on magnetic silica.

-

Reaction : Plumbagin + NBS (1:1.2 molar ratio), 80°C, 30 minutes.

Efficiency :

Natural Extraction from Diospyros maritima

Though synthetic routes dominate, the compound occurs in Diospyros maritima roots . Soxhlet extraction with chloroform (72 hours) yields 0.2% w/w, but scalability limits pharmaceutical use .

Chemical Reactions Analysis

3-Bromo-5-hydroxy-2-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the compound into hydroquinones, which have different biological activities.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces hydroquinones.

Scientific Research Applications

Biological Activities

Anticancer Properties

Research indicates that compounds in the naphthoquinone family, including 3-Bromo-5-hydroxy-2-methylnaphthalene-1,4-dione, exhibit significant anticancer activity. For instance, studies have shown that derivatives can induce reactive oxygen species (ROS) generation, leading to oxidative stress in cancer cells and subsequent cell death. This mechanism has been explored in various cancer cell lines, demonstrating the potential of these compounds as therapeutic agents .

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. Naphthoquinones are known to exhibit activity against a range of microorganisms. For example, plumbagin (5-hydroxy-2-methylnaphthalene-1,4-dione), a closely related compound, has shown effectiveness against various bacterial strains . The unique structural features of this compound may enhance its biological activity compared to other similar compounds.

Medicinal Applications

Drug Development

Due to its promising biological activities, this compound is being explored for potential use in drug development. Preclinical studies have indicated its efficacy in treating certain types of cancer and infections. The compound's ability to interact with cellular components and inhibit essential enzymes involved in cellular respiration and DNA replication positions it as a candidate for further medicinal research .

Case Studies

Industrial Applications

In addition to its scientific research applications, this compound is utilized in the production of dyes and pigments. Its strong electron-accepting capabilities make it valuable in synthesizing more complex organic molecules within industrial processes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-hydroxy-2-methylnaphthalene-1,4-dione involves its interaction with cellular components. It is believed to exert its effects by generating reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells and microorganisms .

The molecular targets of this compound include enzymes involved in cellular respiration and DNA replication. By inhibiting these enzymes, the compound disrupts essential cellular processes, leading to cell death.

Comparison with Similar Compounds

3-Bromo-5-hydroxy-2-methylnaphthalene-1,4-dione can be compared with other similar compounds, such as:

Phthiocol (2-hydroxy-3-methylnaphthalene-1,4-dione): Both compounds share a similar naphthoquinone structure, but phthiocol lacks the bromine atom.

Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): This compound is similar in structure but does not have the bromine atom.

The presence of the bromine atom in this compound enhances its reactivity and may contribute to its unique biological activities.

Biological Activity

3-Bromo-5-hydroxy-2-methylnaphthalene-1,4-dione, a derivative of naphthoquinone, has garnered attention for its diverse biological activities, particularly in the fields of oncology and microbiology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₈BrO₃. Its structure features a bromine atom at the 3-position and a hydroxyl group at the 5-position of the naphthalene ring, contributing to its unique reactivity and biological activity. The compound is part of a larger class of naphthoquinones known for their electron-accepting capabilities due to the conjugated double bond system.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Its mechanism primarily involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in cancer cells. Studies have shown that this compound can inhibit key enzymes involved in cellular respiration and DNA replication, disrupting essential cellular processes.

Case Study:

In vitro studies demonstrated that this compound induced apoptosis in various cancer cell lines, including HeLa (cervical cancer) and U2OS (osteosarcoma). The MTT assay revealed a decrease in cell viability with increasing concentrations of the compound, supporting its potential as an anticancer agent .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | ROS generation and apoptosis |

| U2OS | 30 | Disruption of DNA replication |

| SH-SY5Y | 35 | Cell cycle arrest in S-phase |

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. It exhibits both antibacterial and antifungal activities against various pathogens. The compound's ability to disrupt microbial cell membranes and inhibit essential metabolic pathways contributes to its effectiveness against infections.

Research Findings:

A study evaluating its antimicrobial efficacy found that the compound significantly inhibited the growth of Staphylococcus aureus and Candida albicans at low concentrations. This highlights its potential as a lead compound for developing new antimicrobial agents.

The primary mechanism through which this compound exerts its biological effects is through oxidative stress induction. By generating ROS, it can lead to cellular damage and death in both cancerous and microbial cells. Additionally, it may interfere with specific enzyme functions critical for cellular metabolism .

Application in Drug Development

Given its biological activities, this compound is being investigated for potential applications in drug development. Its efficacy against cancer and microbial infections positions it as a candidate for further pharmacological studies.

Q & A

Q. Optimization Tips :

- Use kinetic vs. thermodynamic control to favor desired regioisomers.

- Monitor reaction progress via TLC or HPLC to minimize side products.

- Purify intermediates via recrystallization or column chromatography to improve final yield (e.g., a 92% yield was achieved for a related dione derivative using optimized conditions) .

Q. Table 1: Comparative Synthetic Routes

| Method | Conditions | Yield | Key Reference |

|---|---|---|---|

| Bromination with NBS | DMF, 25°C, 12 h | 75–85% | |

| Electrophilic substitution | Acetic acid, Br₂, 40°C | 60–70% | |

| Multi-step synthesis | Allylation → Bromination | 80–92% |

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR identifies substituent positions and confirms bromine integration. Deshielding effects on adjacent protons (e.g., C-3 bromine) are diagnostic .

- 2D NMR (COSY, HSQC) resolves overlapping signals in polycyclic systems.

- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks. For example, single-crystal studies on 3-Allyl-2-hydroxy-5,6,8-trimethoxy-naphthalene-1,4-dione confirmed a planar quinone core with R-factor = 0.040 .

- Mass Spectrometry (HRMS) : Validates molecular formula via exact mass matching (e.g., [M+H]⁺ for C₁₁H₇BrO₃).

Basic: How is the antimicrobial activity of this compound initially screened, and what assays are most reliable?

Methodological Answer:

- Disk Diffusion Assay : Preliminary screening against Gram-positive/negative bacteria (e.g., Bacillus subtilis, E. coli) and fungi (e.g., Fusarium oxysporum) reveals broad-spectrum potential. Zones of inhibition >10 mm indicate significant activity .

- MIC Determination : Broth microdilution assays quantify minimal inhibitory concentrations (MICs). For related diones, MICs of 8–32 µg/mL against fungal pathogens have been reported .

- Mechanistic Probes : Redox activity (via quinone moieties) disrupts microbial electron transport chains. Confirm using ROS detection assays (e.g., DCFH-DA staining) .

Advanced: How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values) be systematically resolved?

Methodological Answer:

Contradictions often arise from assay variability or structural analogs. Address via:

- Standardized Protocols : Replicate studies under identical conditions (e.g., pH, cell lines, incubation time).

- Meta-Analysis : Compare datasets using tools like PRISMA to identify outliers. For example, discrepancies in cytotoxicity reports may stem from differing redox environments in cell cultures .

- Structural Confirmation : Verify compound purity (≥95% by HPLC) and tautomeric forms (e.g., keto-enol equilibria) that affect bioactivity .

Q. Table 2: Resolving Data Contradictions

| Issue | Resolution Strategy | Example Reference |

|---|---|---|

| Variable IC₅₀ values | Cross-lab validation assays | |

| Redox interference | Use ROS scavengers as controls |

Advanced: What strategies optimize scalability of synthesis without compromising regioselectivity?

Methodological Answer:

- Flow Chemistry : Continuous reactors enhance heat/mass transfer for exothermic bromination steps, improving yield and safety .

- Catalytic Systems : Use Lewis acids (e.g., FeCl₃) to direct bromine positioning. For example, FeCl₃ increased regioselectivity from 70% to 90% in a pilot-scale synthesis .

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact while maintaining efficiency .

Advanced: How do substituents (e.g., bromine, hydroxy groups) influence the compound’s redox behavior and biological activity?

Methodological Answer:

- Electron-Withdrawing Effects : Bromine at C-3 stabilizes semiquinone radicals, enhancing pro-oxidant activity (measured via cyclic voltammetry) .

- Hydroxy Group Positioning : The C-5 hydroxy group participates in H-bonding with microbial targets (e.g., Fusarium cytochrome P450), as shown in docking studies .

- Methyl Group Role : The C-2 methyl group increases lipophilicity (logP ~2.5), improving membrane penetration in antifungal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.